Nesuparib

Catalog No.
S12902007
CAS No.
2055357-64-5
M.F
C23H24N6O
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nesuparib

CAS Number

2055357-64-5

Product Name

Nesuparib

IUPAC Name

6-[4-[(5-oxo-2,3,4,6-tetrahydro-1H-benzo[h][1,6]naphthyridin-8-yl)methyl]piperazin-1-yl]pyridine-3-carbonitrile

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H24N6O/c24-13-17-4-6-21(26-14-17)29-10-8-28(9-11-29)15-16-3-5-18-20(12-16)27-23(30)19-2-1-7-25-22(18)19/h3-6,12,14,25H,1-2,7-11,15H2,(H,27,30)

InChI Key

GRPXLKXGJAGYSD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(C=C(C=C3)CN4CCN(CC4)C5=NC=C(C=C5)C#N)NC2=O)NC1

Description

Nesuparib is an orally bioavailable second-generation inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) type 1 (PARP1) and 2 (PARP2) and tankyrase (TNK; TNKS; TANK) 1 and 2, with potential chemo/radiosensitizing and antineoplastic activities. Upon oral administration, nesuparib selectively and simultaneously targets and binds to PARP1/2 and TNK1/2. Inhibiting PARP activity prevents PARP-mediated DNA repair of single-strand DNA breaks via the base-excision repair pathway. This enhances the accumulation of DNA strand breaks and promotes genomic instability and eventually leads to apoptosis. This may enhance the cytotoxicity of DNA-damaging agents. Inhibiting TNK activity blocks the tankyrase-mediated poly(ADP-ribosyl)ation of multiple target proteins including various tumor suppressors. This may include the blockage of the poly(ADP-ribosyl)ation and destabilization of AXIN, a negative regulator of beta-catenin, thereby stabilizing AXIN. This prevents Wnt/beta-catenin signaling and may inhibit the activation of transcription of a wide range of Wnt/beta-catenin target genes. This may suppress proliferation of cancer cells in which Wnt/beta-catenin signaling is overactivated. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and is activated by single-strand DNA breaks. The PARP-mediated repair pathway is dysregulated in a variety of cancer cell types. TNK, a member of the PARP family, plays an important role in the regulation of the Wnt/beta-catenin signaling pathway.

Nesuparib is a novel compound developed primarily as an oral medication targeting specific enzymes involved in DNA repair processes, particularly poly (ADP-ribose) polymerases 1, 2, and 3, as well as tankyrases 1 and 2. This compound is classified as a poly (ADP-ribose) polymerase inhibitor, which plays a crucial role in the cellular response to DNA damage. By inhibiting these enzymes, Nesuparib aims to enhance the effectiveness of chemotherapy in various cancers, particularly epithelial ovarian cancer, where it is currently undergoing clinical trials .

Including condensation and cyclization, the desired molecular structure is achieved.
  • Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for clinical use.
  • Specific details on the exact synthetic pathways are proprietary but generally adhere to established pharmaceutical synthesis protocols .

    Nesuparib exhibits significant biological activity as an anti-cancer agent. Its mechanism of action primarily focuses on:

    • DNA Damage Response: By inhibiting poly (ADP-ribose) polymerases, Nesuparib disrupts the DNA repair pathway, making cancer cells more susceptible to damage from chemotherapy and radiation.
    • Enhancement of Chemotherapeutic Efficacy: Clinical studies have shown that Nesuparib can sensitize tumors to other chemotherapeutic agents, improving treatment outcomes for patients with resistant forms of cancer .

    Nesuparib is primarily being investigated for its applications in oncology, particularly for:

    • Epithelial Ovarian Cancer: Currently in Phase II clinical trials targeting this malignancy.
    • Other Cancers: Research is ongoing into its efficacy against various solid tumors including colorectal cancer and triple-negative breast cancer .

    Nesuparib shares its mechanism of action with several other poly (ADP-ribose) polymerase inhibitors. Below is a comparison highlighting its uniqueness:

    Compound NameMechanism of ActionDevelopment StageNotable Features
    NiraparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useBroadly used for ovarian cancer treatment
    OlaparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useFirst PARP inhibitor approved
    TalazoparibInhibits poly (ADP-ribose) polymerase 1/2Approved for clinical useUnique structural features enhancing potency

    Uniqueness of Nesuparib

    Nesuparib is distinguished by its dual action on both poly (ADP-ribose) polymerases and tankyrases, potentially offering broader therapeutic benefits compared to other compounds that target only one class of enzymes. This unique binding profile may enhance its effectiveness in overcoming resistance mechanisms observed in various cancers .

    XLogP3

    1.8

    Hydrogen Bond Acceptor Count

    6

    Hydrogen Bond Donor Count

    2

    Exact Mass

    400.20115941 g/mol

    Monoisotopic Mass

    400.20115941 g/mol

    Heavy Atom Count

    30

    UNII

    U6N7333GDW

    Dates

    Modify: 2024-08-10

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